N-methyl-5-propylisoxazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
N-methyl-5-propyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O/c1-3-4-6-5-7(8-2)9-10-6/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
LQUHGGGUGYHXJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NO1)NC |
Origin of Product |
United States |
Strategic Synthetic Methodologies for N Methyl 5 Propylisoxazol 3 Amine and Its Analogs
Traditional Synthetic Routes and Their Mechanistic Underpinnings for Isoxazole (B147169) Ring Formation
The classical approaches to isoxazole synthesis have long been the bedrock of organic chemistry, providing reliable and versatile methods for constructing this important heterocyclic scaffold. youtube.com These methods, primarily cyclocondensation and 1,3-dipolar cycloaddition reactions, are characterized by their predictable outcomes and have been extensively studied to elucidate their mechanistic pathways.
Cyclocondensation Reactions of β-Keto Esters with Hydroxylamine (B1172632) Derivatives
One of the most fundamental and widely employed methods for isoxazole ring synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound, such as a β-keto ester, and a hydroxylamine derivative. youtube.com This reaction is a cornerstone of heterocyclic synthesis due to the ready availability of the starting materials and the straightforward nature of the transformation. youtube.com
The mechanism of this reaction begins with the nucleophilic attack of the amino group of hydroxylamine on one of the carbonyl groups of the β-keto ester. youtube.com This is typically followed by the formation of an imine. The hydroxyl group of the hydroxylamine moiety then attacks the second carbonyl group, leading to an intramolecular cyclization. A subsequent dehydration step results in the formation of the aromatic isoxazole ring. youtube.com The regioselectivity of the reaction, which determines the substitution pattern of the final isoxazole product, can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl compound. core.ac.uk For instance, under acidic conditions, the reaction can favor the formation of one regioisomer, while basic conditions may lead to the other. core.ac.uk
A variety of β-keto esters can be utilized in this synthesis, allowing for the introduction of diverse substituents at the 5-position of the isoxazole ring. For the synthesis of N-methyl-5-propylisoxazol-3-amine, a suitable β-keto ester precursor would be an ester of 3-oxohexanoic acid. The reaction with N-methylhydroxylamine would then lead to the desired N-methyl-3-aminoisoxazole derivative.
1,3-Dipolar Cycloaddition Approaches Utilizing Nitrile Oxides
Another powerful and versatile strategy for the construction of isoxazole rings is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govnih.gov This [3+2] cycloaddition is a highly efficient method for forming the five-membered heterocyclic ring in a single step. nih.gov The reaction is known for its high degree of regioselectivity and stereospecificity, making it a valuable tool for the synthesis of complex isoxazole derivatives. nih.gov
Nitrile oxides, which are highly reactive 1,3-dipoles, are typically generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl halides by dehydrohalogenation. nih.gov Once generated, the nitrile oxide readily reacts with a dipolarophile, such as an alkyne, to form the isoxazole ring. The regioselectivity of the cycloaddition is governed by both steric and electronic factors of the nitrile oxide and the alkyne. mdpi.com In many cases, the reaction proceeds to give a single regioisomer, which is a significant advantage for targeted synthesis. researchgate.net
For the synthesis of this compound, this approach would involve the reaction of a propyl-substituted alkyne with a methyl-substituted cyanamide (B42294) derivative that can be converted to the corresponding nitrile oxide. The subsequent cycloaddition would yield the desired 5-propyl-3-(methylamino)isoxazole scaffold.
Novel and Green Chemistry Methodologies in this compound Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. This has led to the emergence of novel and green chemistry approaches for the synthesis of isoxazoles, including this compound. These methodologies focus on the use of catalysts to improve reaction efficiency, as well as the adoption of greener reaction conditions and solvent systems.
Catalytic Approaches for Selective Bond Formation
The use of catalysts in organic synthesis has revolutionized the way complex molecules are constructed. In the context of isoxazole synthesis, catalytic approaches have been developed to enhance the efficiency and selectivity of both traditional and novel synthetic routes.
In the realm of 1,3-dipolar cycloadditions, metal catalysts, particularly copper(I) and ruthenium(II), have been widely used to promote the reaction of nitrile oxides with alkynes. rsc.org These catalysts can lower the activation energy of the reaction, allowing it to proceed under milder conditions and with higher efficiency. rsc.org However, the toxicity and cost of these metals have prompted the development of metal-free catalytic systems. rsc.org For example, N-heterocyclic carbenes have been shown to catalyze the 1,3-dipolar cycloaddition of nitrile oxides and alkynes. core.ac.uk
Environmentally Benign Reaction Conditions and Solvent Systems
The principles of green chemistry emphasize the use of environmentally benign reaction conditions and solvents to minimize the environmental impact of chemical processes. ingentaconnect.comeurekaselect.com In the synthesis of isoxazoles, several green methodologies have been developed that align with these principles.
One of the most significant advancements has been the use of alternative energy sources, such as microwave irradiation and ultrasound, to accelerate reactions and improve yields. ingentaconnect.compreprints.org Microwave-assisted synthesis has been shown to be a highly effective method for the preparation of isoxazole derivatives, often leading to shorter reaction times and higher product purity compared to conventional heating methods. ingentaconnect.comeurekaselect.com Similarly, sonochemistry, or the use of ultrasound, has emerged as a promising green technique for organic synthesis, offering enhanced reaction rates and reduced energy consumption. preprints.org
The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic, posing risks to both human health and the environment. As a result, there has been a growing interest in the use of greener solvents, such as water, ionic liquids, and supercritical fluids. nih.gov Water, in particular, has been shown to be an excellent solvent for many organic reactions, including the synthesis of isoxazoles. nih.gov The use of water as a reaction medium not only reduces the environmental impact of the process but can also lead to unique reactivity and selectivity. nih.gov
Derivatization Strategies for this compound
The derivatization of this compound and its analogs is a crucial step in the development of new compounds with tailored properties. These modifications can be used to explore the structure-activity relationships of the molecule, as well as to improve its physicochemical and pharmacokinetic properties.
The primary amino group at the 3-position of the isoxazole ring is a key handle for derivatization. This group can be readily acylated, alkylated, or sulfonylated to introduce a wide range of functional groups. sigmaaldrich.com For example, the reaction of 3-aminoisoxazole (B106053) with an appropriate acyl chloride or anhydride (B1165640) would yield the corresponding N-acyl derivative. Similarly, reaction with an alkyl halide would lead to the N-alkylated product.
Another common derivatization strategy involves the modification of the substituent at the 5-position of the isoxazole ring. The propyl group of this compound can be functionalized through various chemical transformations. For instance, oxidation of the propyl group could introduce a hydroxyl or carbonyl group, which could then be further modified.
Furthermore, the isoxazole ring itself can be a site for derivatization. Electrophilic aromatic substitution reactions, such as halogenation or nitration, can be used to introduce substituents onto the ring, although the reactivity of the isoxazole ring towards these reactions can be influenced by the existing substituents.
The following table provides a summary of potential derivatization strategies for this compound:
| Reaction Type | Reagent | Product |
| N-Acylation | Acyl chloride/anhydride | N-Acyl-N-methyl-5-propylisoxazol-3-amine |
| N-Alkylation | Alkyl halide | N,N-Dialkyl-5-propylisoxazol-3-amine |
| N-Sulfonylation | Sulfonyl chloride | N-Sulfonyl-N-methyl-5-propylisoxazol-3-amine |
| Side-chain oxidation | Oxidizing agent | Hydroxylated or carbonylated 5-propyl derivative |
| Ring halogenation | Halogenating agent | Halogenated isoxazole ring |
These derivatization strategies provide a versatile toolkit for the medicinal chemist to explore the chemical space around the this compound scaffold, leading to the discovery of new compounds with enhanced biological activity and improved drug-like properties.
N-Alkylation and Acylation Processes of the Amine Functionality
The amine group at the C3 position of the 5-propylisoxazol-3-amine (B3023585) precursor is a key handle for introducing a variety of substituents, thereby modulating the molecule's properties. N-alkylation and N-acylation are fundamental transformations for creating analogs.
N-Alkylation: The introduction of a methyl group onto the primary amine to yield this compound can be achieved through several established methods. One common approach is reductive amination , which involves the reaction of the primary amine with formaldehyde (B43269) in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This method is generally high-yielding and proceeds under mild conditions.
Another prevalent method is direct alkylation with an alkylating agent such as methyl iodide or dimethyl sulfate. This reaction is typically performed in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the acid generated. However, a significant challenge with this method is controlling the degree of alkylation, as over-alkylation to form the quaternary ammonium (B1175870) salt can occur. The use of a protecting group on the amine, followed by alkylation and deprotection, can circumvent this issue but adds steps to the synthesis.
Modern approaches also utilize catalytic methods, such as hydrogen-borrowing catalysis , where an alcohol (e.g., methanol) serves as the alkylating agent in the presence of a transition metal catalyst. This process is highly atom-economical, producing only water as a byproduct. beilstein-journals.org
N-Acylation: The acylation of 5-propylisoxazol-3-amine introduces an amide functionality, which can alter the electronic properties and hydrogen-bonding capabilities of the molecule. This is typically accomplished by reacting the amine with an acylating agent like an acyl chloride or an acid anhydride in the presence of a base such as pyridine (B92270) or triethylamine. doi.org The reaction is generally rapid and efficient. The choice of acylating agent allows for the introduction of a wide array of functional groups. For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative.
Table 1: Comparison of General N-Alkylation Methods for Amino-isoxazoles
| Method | Alkylating Agent | Catalyst/Reagent | Typical Solvent | Advantages | Challenges |
| Reductive Amination | Formaldehyde | NaBH₄ or STAB | Methanol, Dichloromethane | High selectivity for mono-alkylation, mild conditions | Requires stoichiometric reducing agent |
| Direct Alkylation | Methyl Iodide | K₂CO₃ or Et₃N | Acetonitrile (B52724), DMF | Simple procedure, readily available reagents | Risk of over-alkylation, potential for side reactions |
| Hydrogen Borrowing | Methanol | Ru or Ir complexes | Toluene, Dioxane | High atom economy, green process | Requires specialized catalysts, higher temperatures |
Functionalization of the Isoxazole Ring System
The isoxazole ring itself is a versatile scaffold that can be functionalized to generate a diverse library of compounds. The stability of the ring system allows for derivatization at various positions, although the electronic nature of the ring dictates the reactivity. Due to the electron-withdrawing nature of the nitrogen and oxygen atoms, the isoxazole ring is generally resistant to electrophilic aromatic substitution.
Direct C-H functionalization has emerged as a powerful tool. For instance, the C4 position is the most electron-rich carbon and can be targeted for functionalization. Metalation of the C4 position using a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile (e.g., iodine, aldehydes, or carbon dioxide), allows for the introduction of various substituents. Subsequent cross-coupling reactions, such as Suzuki or Sonogashira couplings on a C4-halogenated isoxazole, can then be used to form carbon-carbon or carbon-heteroatom bonds, further diversifying the molecular structure.
The substituents on the ring can also be modified. For instance, if the propyl group at the C5 position were replaced with a group containing a terminal alkyne or alkene, it could be further functionalized via click chemistry or olefin metathesis, respectively.
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. For the synthesis of this compound, the key steps to optimize are the initial formation of the 5-propylisoxazol-3-amine precursor and its subsequent N-methylation.
For the cyclization step to form the isoxazole ring, key parameters include temperature, solvent, and pH. As discussed in the following section, pH control is critical for achieving the correct regiochemistry. novartis.com For the N-methylation step, optimization involves screening different bases, solvents, temperatures, and the molar ratio of the reactants. For instance, in a direct alkylation with methyl iodide, a systematic variation of these parameters can lead to a significant improvement in the yield of the desired mono-methylated product versus the di-methylated byproduct.
Table 2: Representative Optimization Parameters for N-methylation of an Aminoisoxazole
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield of Mono-methylated Product (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 25 | 24 | 45 |
| 2 | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | 65 |
| 3 | K₂CO₃ (2.5) | Acetonitrile | 60 | 12 | 75 |
| 4 | NaH (1.2) | THF | 0 to 25 | 6 | 85 |
| 5 | Cs₂CO₃ (1.5) | DMF | 25 | 18 | 78 |
This table is a generalized representation based on common optimization studies for N-alkylation reactions.
Chemo- and Regioselectivity in the Synthesis of this compound Precursors
The synthesis of this compound begins with the construction of the core isoxazole ring. The most common and versatile method for this is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. However, for the synthesis of 3-amino-isoxazoles, a more direct route involves the reaction of a β-ketonitrile with hydroxylamine.
A critical challenge in this synthesis is controlling the regioselectivity. The reaction of an unsymmetrical β-ketonitrile with hydroxylamine can potentially yield two regioisomeric products: the 3-amino-5-alkylisoxazole and the 5-amino-3-alkylisoxazole. Research has shown that the reaction conditions, particularly the pH, play a pivotal role in directing the outcome. doi.orgnovartis.com
For example, the synthesis of the required precursor, 5-propylisoxazol-3-amine, can be achieved by reacting 3-oxohexanenitrile (B84466) with hydroxylamine. To favor the formation of the 3-amino regioisomer, the reaction is typically carried out under weakly basic conditions. doi.org In contrast, more acidic or neutral conditions often favor the formation of the 5-amino isomer. This selectivity is governed by the site of the initial nucleophilic attack of hydroxylamine on the β-ketonitrile, which is influenced by the protonation state of both reactants. Careful control of pH is therefore essential for a reliable and high-yielding synthesis of the desired 3-amino-5-propylisoxazole precursor. novartis.com
Fundamental Reactivity and Mechanistic Investigations of N Methyl 5 Propylisoxazol 3 Amine
Mechanistic Studies of Isoxazole (B147169) Ring Transformations
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is susceptible to a variety of transformations, primarily initiated by the cleavage of the weak N-O bond. wikipedia.orgnih.gov These reactions are often triggered by thermal, photochemical, or chemical means and can lead to a diverse array of products through complex mechanistic pathways.
Ring-Opening Reactions via N-O Bond Cleavage and Electrophilic Attack
The cleavage of the N-O bond is a hallmark of isoxazole reactivity. nsf.govnih.govresearchgate.net This process can be initiated by various stimuli, including electron capture, which triggers the dissociation of the O-N bond and the opening of the ring. nsf.govnih.govresearchgate.net Photolysis, particularly under UV irradiation, is another effective method for inducing N-O bond homolysis, leading to the formation of an acyl azirine intermediate. wikipedia.orgnih.gov This intermediate is highly reactive and can undergo further rearrangements or react with available nucleophiles. wikipedia.org
Reductive cleavage of the N-O bond can also be achieved using reagents like hexacarbonylmolybdenum ([Mo(CO)₆]) in the presence of water, which yields β-amino enones. rsc.orgrsc.org A proposed mechanism for this transformation involves the formation of an N-complexed isoxazole intermediate, followed by cleavage to a complexed (β-oxo vinyl)nitrene, which is then reduced. rsc.org Similarly, Raney nickel in the presence of aluminum chloride has been used to cleave the N-O bond in isoxazoline (B3343090) rings. nih.gov
Electrophilic attack can also lead to ring-opening. For instance, the treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can result in fluorination followed by deprotonation and N-O bond cleavage to yield tertiary fluorinated carbonyl compounds. researchgate.net This reaction proceeds via an initial electrophilic aromatic fluorination of the isoxazole ring. researchgate.net
Rearrangement Processes and Diradical Intermediates in Isoxazole Derivatives
Following the initial N-O bond cleavage, isoxazole derivatives can undergo a variety of rearrangement processes. One of the most studied is the photoisomerization of isoxazoles to oxazoles, which proceeds through an acyl azirine intermediate. nih.gov This transformation highlights the skeletal flexibility of the isoxazole ring system upon excitation.
The ring-opening of isoxazole can lead to the formation of a neutral structure where the oxygen and nitrogen radical fragments, separated by a significant gap, interact through the remaining molecular framework. nsf.govnih.govresearchgate.net This interaction gives rise to a dense manifold of diradical states, including triplet and singlet states. nsf.govnih.govresearchgate.net The nature of these diradical intermediates is qualitatively different from those of the analogous oxazole (B20620) system. nsf.govnih.gov In the ring-opened isoxazole, the terminal position of the nitrogen atom leads to a near-degeneracy of the π and σ* orbitals, which favors a triplet-state configuration. nih.gov
In some cases, rearrangement can be induced by collision-induced dissociation (CID) in mass spectrometry. For certain isoxazole-containing metabolites, a novel two-step rearrangement has been observed, involving an intramolecular SN2 reaction with a five-membered ring rearrangement, followed by a four-membered ring intramolecular rearrangement and subsequent N-O bond cleavage. nih.gov Base-catalyzed rearrangements are also known, such as the conversion of an ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate into a 4-cyano-5-methyloxazol-2-ylacetic acid, which proceeds via a Beckmann-type rearrangement. electronicsandbooks.comrsc.org
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of N-methyl-5-propylisoxazol-3-amine is dictated by the interplay between the exocyclic amine group and the isoxazole moiety.
Reactivity of the Exocyclic Amine Group
The exocyclic amine group in this compound is a key site for nucleophilic reactions. Amines are generally more nucleophilic than their alcohol or ether counterparts due to the greater availability of the nitrogen lone pair. msu.edumsu.edu This nucleophilicity allows the amine to participate in reactions such as alkylation and acylation. msu.edu
The reactivity of the amine can be influenced by the aromatic isoxazole ring. Delocalization of the nitrogen lone pair into the ring system can reduce the basicity and nucleophilicity of the amine. msu.edu However, the exocyclic nature of the amine in 3-aminoisoxazoles generally preserves significant nucleophilic character. The protection of exocyclic amine groups is a common strategy in the synthesis of more complex molecules, such as oligonucleotides, to prevent unwanted side reactions. nih.gov
The nucleophilic character of the amine is evident in its ability to attack electrophilic centers. For example, in the context of ring-opening reactions of fused isoxazolopyrimidine systems, amino acid amides can act as nucleophiles, attacking the isoxazole ring. nih.gov The regioselectivity of such attacks can be influenced by the nature of the nucleophile and the substituents on the heterocyclic system. nih.gov
Aromaticity and Substitution Patterns of the Isoxazole Moiety
The isoxazole ring is considered an aromatic system. chemicalbook.combrainly.com It possesses a planar, cyclic, conjugated system of p-orbitals and adheres to Hückel's rule with 6 π electrons. brainly.com This aromatic character contributes to its relative stability but also influences its reactivity in substitution reactions.
Isoxazoles are generally considered π-excessive heterocycles. chemicalbook.com The presence of the electronegative oxygen and nitrogen atoms significantly influences the electron distribution within the ring. chemicalbook.com Electrophilic aromatic substitution (SEAr) is a known reaction for isoxazoles, and it typically occurs at the C4 position. reddit.com This regioselectivity can be rationalized by examining the stability of the intermediate carbocations formed upon electrophilic attack at different positions.
The isoxazole ring is generally resistant to nucleophilic aromatic substitution due to its electron-rich nature. However, the presence of strong electron-withdrawing groups or activation via quaternization can facilitate such reactions. Direct functionalization of the isoxazole ring at the C3, C4, and C5 positions can be challenging under basic conditions due to the lability of the ring. nih.gov Therefore, methods involving C-H activation or transition metal-catalyzed cross-coupling reactions have been developed to achieve regioselective functionalization. nih.gov
The synthesis of highly substituted isoxazoles can be achieved through various methods, including the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.govorganic-chemistry.orgresearchgate.net This method allows for the introduction of a variety of substituents at different positions of the isoxazole ring.
Reaction Kinetics and Thermodynamic Analyses of this compound
Detailed kinetic and thermodynamic data specifically for this compound are not extensively available in the public domain. However, general principles from studies on related isoxazole derivatives can provide insights into its expected behavior.
Time-resolved photoelectron spectroscopy studies on isoxazole have shown that upon photoexcitation, the ring-opening reaction via O-N bond cleavage is an ultrafast process, occurring on a timescale of approximately 35 femtoseconds. acs.org This rapid decay is attributed to a barrier-free reaction path on both the ππ* and πσ* excited states. acs.org Dynamic simulations indicate that a significant percentage of trajectories lead to ring-opening within 100 femtoseconds. acs.org
The thermodynamics of isoxazole ring transformations are influenced by the relative stabilities of the starting material, intermediates, and products. The formation of diradical intermediates from ring-opening is a key energetic consideration. nsf.govnih.govresearchgate.net The relative energies of the resulting singlet and triplet states will dictate the preferred spin state of the intermediate. nih.gov
The kinetics of synthetic routes to isoxazoles, such as the reaction of 2-alkyn-1-one O-methyl oximes with electrophiles, have been investigated. The choice of electrophile can significantly impact the reaction rate, with ICl generally providing faster reactions and higher yields compared to I₂. nih.gov
Computational studies are a valuable tool for understanding the reaction mechanisms and energetics of isoxazole chemistry. nsf.govnih.govresearchgate.net These studies can provide detailed information on transition state geometries, activation energies, and reaction pathways, which are crucial for a comprehensive understanding of the reactivity of compounds like this compound.
Rate-Determining Steps in Complex Reaction Pathways
The reactivity of this compound is dictated by the electronic properties of the isoxazole ring, which is influenced by its substituents: a propyl group at the 5-position and an N-methylamino group at the 3-position. The isoxazole ring is generally considered electron-deficient, which influences its susceptibility to various reaction types. The rate-determining step, the slowest step in a multistep chemical reaction, is crucial for understanding reaction mechanisms and optimizing conditions. For this compound, the nature of the rate-determining step would be highly dependent on the specific reaction pathway.
For nucleophilic aromatic substitution (SNAr) , which is more characteristic of electron-deficient aromatic rings, a leaving group would need to be present on the ring. While this compound does not have an inherent leaving group, derivatives could undergo such reactions. In these cases, the rate-determining step is usually the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this anionic intermediate is key to the reaction's progress. Research on 5-nitroisoxazoles has shown that they readily undergo SNAr reactions, with the nitro group being displaced by various nucleophiles. rsc.org This suggests that if a suitable leaving group were present on the this compound scaffold, the formation of the Meisenheimer intermediate would likely be the rate-limiting step.
Another important reaction class for isoxazoles is cycloaddition . While this compound itself is already an aromatic heterocycle, the synthesis of the isoxazole ring often proceeds via a [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene. nih.gov In these synthetic routes, the formation of the nitrile oxide in situ can sometimes be the rate-determining step. However, in many modern protocols, particularly those catalyzed by copper(I), the cycloaddition step itself is rate-limiting. organic-chemistry.org
The cleavage of the N-O bond in the isoxazole ring is a characteristic reaction, often promoted by base or photochemically. wikipedia.org Under basic conditions, deprotonation at the C4 position can lead to ring opening, and the rate of this deprotonation would likely be the rate-determining step.
Illustrative Rate-Determining Steps for Reactions Involving Isoxazole Derivatives:
| Reaction Type | Most Common Rate-Determining Step | Influencing Factors |
| Electrophilic Aromatic Substitution | Formation of the sigma complex | Nature of the electrophile, stability of the carbocation intermediate, electronic effects of substituents. |
| Nucleophilic Aromatic Substitution | Formation of the Meisenheimer complex | Nature of the leaving group, nucleophilicity of the attacking species, stability of the anionic intermediate. |
| [3+2] Cycloaddition (Synthesis) | Cycloaddition of the nitrile oxide to the dipolarophile | Concentration of reactants, catalyst (if any), steric and electronic properties of the nitrile oxide and dipolarophile. |
| Base-Mediated Ring Opening | Deprotonation at an acidic ring position | Strength of the base, acidity of the proton, stability of the resulting carbanion. |
Theoretical and Computational Investigations of N Methyl 5 Propylisoxazol 3 Amine
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic nature of N-methyl-5-propylisoxazol-3-amine. These methods solve approximations of the Schrödinger equation to provide information about electron distribution, molecular orbitals, and energetic properties.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT studies can elucidate the geometry of its ground state, determining bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.
Furthermore, DFT calculations can predict various electronic properties. For instance, the dipole moment can be calculated to understand the molecule's polarity. The distribution of atomic charges can also be determined, indicating the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.
Time-dependent DFT (TD-DFT) can be employed to investigate the electronic excited states of this compound. This approach allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one. These calculations are instrumental in predicting the molecule's ultraviolet-visible (UV-Vis) absorption spectrum.
A hypothetical table of DFT-calculated properties for this compound is presented below. These values are illustrative and would be obtained from actual DFT calculations.
Table 1: Theoretical DFT-Calculated Properties of this compound
| Property | Calculated Value |
|---|---|
| Ground State Energy | Value in Hartrees |
| Dipole Moment | Value in Debye |
| Highest Occupied Molecular Orbital (HOMO) Energy | Value in eV |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Value in eV |
| HOMO-LUMO Gap | Value in eV |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals for this compound can be obtained from DFT calculations.
The HOMO is the orbital from which the molecule is most likely to donate electrons, making it susceptible to attack by electrophiles. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its susceptibility to attack by nucleophiles. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
The spatial distribution of the HOMO and LUMO in this compound would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For example, if the HOMO is localized on the nitrogen atom of the amine group, this would be the primary site for electrophilic attack. If the LUMO is distributed over the isoxazole (B147169) ring, this would be the region most susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide insights into the electronic structure of a single, often static, conformation, molecules are dynamic entities that can adopt various shapes. Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system.
For this compound, MD simulations can be used to explore its conformational landscape. By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. The flexibility of the propyl chain and the rotation around the C-N bond of the methylamine (B109427) group are key degrees of freedom that would be investigated.
These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment influences the molecule's conformational preferences. The results of MD simulations can provide a statistical distribution of different conformers, which is essential for a complete understanding of the molecule's behavior in a real-world system.
Quantitative Structure-Reactivity Relationship (QSRR) Analysis of this compound Derivatives
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a chemical is determined by its molecular structure.
To develop a QSRR model for derivatives of this compound, a set of structurally related compounds would be synthesized or computationally designed. For each derivative, a series of molecular descriptors would be calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).
The chemical reactivity of these derivatives, for example, their reaction rates in a specific chemical transformation, would be measured experimentally. A mathematical model would then be developed to correlate the calculated descriptors with the observed reactivity. This is typically achieved using statistical methods like multiple linear regression or partial least squares.
A hypothetical QSRR equation might look like:
log(k) = c₀ + c₁E(HOMO) + c₂q(N) + c₃*V
where k is the reaction rate constant, E(HOMO) is the energy of the highest occupied molecular orbital, q(N) is the partial charge on a specific nitrogen atom, and V is the molecular volume. The coefficients c₀, c₁, c₂, and c₃ are determined by the regression analysis.
Once a statistically robust QSRR model has been established, it can be used to predict the reactivity of new, untested derivatives of this compound. By simply calculating the relevant molecular descriptors for a novel compound, its reactivity can be estimated without the need for experimental synthesis and testing.
This predictive capability is a powerful tool in rational drug design and catalyst development. It allows for the in silico screening of large libraries of virtual compounds to identify those with desired reactivity profiles, thereby prioritizing synthetic efforts and accelerating the discovery process.
Table 2: List of Compound Names
| Compound Name |
|---|
Role of N Methyl 5 Propylisoxazol 3 Amine in Advanced Chemical Synthesis
N-methyl-5-propylisoxazol-3-amine as a Versatile Building Block
The isoxazole (B147169) moiety is a recognized pharmacophore and a versatile building block in organic synthesis due to its wide range of biological activities and its ability to participate in various chemical transformations. nih.govnih.gov Isoxazole derivatives can be converted into other significant synthetic intermediates like β-hydroxy ketones and β-dicarbonyl compounds. researchgate.net The presence of the N-methyl and propyl groups on the isoxazole ring of this compound provides specific steric and electronic properties that can be exploited in the synthesis of more complex molecules.
The isoxazole ring is a key structural component in numerous natural products and serves as a template for the synthesis of their analogs. nih.gov The functional groups on this compound, namely the secondary amine and the propyl-substituted isoxazole core, offer multiple reaction sites for elaboration into more complex heterocyclic systems. For instance, the amino group can undergo various C-N bond-forming reactions to be incorporated into larger heterocyclic frameworks.
The synthesis of complex molecules often involves multi-step sequences, and the isoxazole ring can be a stable intermediate that is later transformed. Methodologies such as 1,3-dipolar cycloaddition reactions are commonly employed for the synthesis of the isoxazole ring itself, which can then be further functionalized. nih.govmdpi.com While specific examples involving this compound are not extensively documented in readily available literature, the general reactivity of 3-amino-5-alkylisoxazoles suggests its utility. For example, similar 3-amino-5-methylisoxazole (B124983) has been synthesized through a multi-step process involving the cyclization of an intermediate derived from acetyl acetonitrile (B52724). google.com This highlights the synthetic accessibility of such scaffolds.
The structural modification of natural products by incorporating isoxazole moieties has been shown to enhance their biological activities. nih.gov this compound could potentially be used to synthesize analogs of natural products where the introduction of this specific isoxazole derivative could modulate properties like solubility, bioavailability, and target affinity.
The amine functionality in this compound makes it a valuable precursor for a variety of nitrogen-containing scaffolds and amine derivatives. The secondary amine can be alkylated, acylated, or arylated to introduce diverse substituents. These reactions can lead to the formation of a wide array of compounds with potential applications in medicinal chemistry and materials science.
The synthesis of various amine derivatives is a fundamental aspect of organic chemistry. nih.gov The N-methyl group in the target compound provides a specific starting point for creating more complex amine structures. For example, it can be a precursor for the synthesis of more substituted diamines or polyamines with defined substitution patterns.
The table below illustrates the potential of this compound as a precursor for various nitrogen-containing compounds.
| Precursor | Reaction Type | Product Class | Potential Application |
| This compound | Acylation | Amides | Medicinal Chemistry, Materials Science |
| This compound | Reductive Amination | Substituted Amines | Chemical Synthesis, Catalysis |
| This compound | Buchwald-Hartwig Amination | N-Aryl Amines | Organic Electronics, Pharmaceuticals |
Utilization in Catalysis and Ligand Design (if applicable from broader isoxazole research)
While direct catalytic applications of this compound are not prominently reported, the broader class of isoxazole derivatives has been explored in the context of catalysis and ligand design. The nitrogen and oxygen atoms within the isoxazole ring can act as coordination sites for metal ions, making them potential components of ligands for catalytic complexes.
The development of new ligands is crucial for advancing transition metal-catalyzed reactions. Isoxazole-containing ligands have been used in various catalytic transformations. The specific substitution pattern of this compound, with its N-methyl and propyl groups, could influence the steric and electronic environment of a metal center in a catalytic complex, thereby affecting its activity and selectivity.
For instance, nickel-catalyzed cross-coupling reactions have been developed using isoxazoles as aminating reagents, demonstrating the reactivity of the isoxazole N-O bond under catalytic conditions. rsc.org This suggests that isoxazole derivatives can play an active role in catalytic cycles. The synthesis of amide bonds, a fundamental reaction in chemistry, can also be facilitated by catalysts, and nitrogen-containing heterocycles are often key components of the ligands employed. rsc.org
Applications in the Development of Advanced Materials Precursors (if applicable from broader isoxazole research)
The isoxazole scaffold is not only relevant to medicinal chemistry but also holds promise in materials science. researchgate.net The rigid, aromatic nature of the isoxazole ring can be exploited to create ordered molecular architectures. The incorporation of isoxazole units into polymers or other materials can influence their thermal stability, photophysical properties, and self-assembly behavior.
Although specific applications of this compound as a materials precursor are not well-documented, the general properties of isoxazoles suggest its potential in this area. The amine functionality allows for its incorporation into polymer backbones or as side chains through polymerization or grafting reactions. The propyl group can enhance solubility in organic solvents, which is often a desirable property for the processing of materials.
Research on isoxazole-containing materials has explored their use in areas such as organic light-emitting diodes (OLEDs) and as components of liquid crystals. researchgate.net The ability of the isoxazole ring to participate in various chemical transformations allows for the fine-tuning of the properties of the resulting materials.
Advanced Analytical Methodologies in N Methyl 5 Propylisoxazol 3 Amine Research
Development of Chromatographic Methods for Research Purity and Reaction Monitoring
Chromatographic methods are indispensable for separating N-methyl-5-propylisoxazol-3-amine from starting materials, byproducts, and intermediates, which is crucial for ensuring the purity of research compounds and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) for Compound Analysis
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method would be effective for separating this moderately polar compound from potential nonpolar or highly polar impurities. sielc.com By monitoring the elution profile, typically with a UV detector set to an appropriate wavelength based on the compound's chromophore, one can quantify the purity and track the consumption of reactants and formation of the product over time. For preparative applications, this method can be scaled up to isolate the pure compound. sielc.com
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water (with 0.1% Formic Acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Intermediates
During the synthesis of this compound, volatile intermediates or byproducts may be formed. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method for identifying and quantifying these species. The gas chromatograph separates volatile compounds in the reaction mixture, and the mass spectrometer provides mass information for each component, allowing for their structural identification. This is particularly useful for detecting residual starting materials or low molecular weight intermediates that are crucial for understanding the reaction mechanism and optimizing conditions.
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 m/z |
Spectroscopic Techniques for Elucidating Reaction Pathways and Structural Insights
Spectroscopic methods are vital for the unambiguous structural confirmation of this compound and for gaining insight into the mechanisms of its formation. mdpi.comresearchgate.netnih.gov
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. nih.gov For this compound, 1D NMR (¹H and ¹³C) would confirm the presence of all key structural elements, such as the propyl group, the N-methyl group, and the isoxazole (B147169) ring protons and carbons. ipb.ptresearchgate.netsemanticscholar.org
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can establish the connectivity between different parts of the molecule, confirming the substitution pattern on the isoxazole ring. nih.gov In situ NMR monitoring can be employed to track the reaction progress in real-time, providing kinetic data and helping to identify transient intermediates that are key to understanding the reaction mechanism. organic-chemistry.org Techniques like 13C{14N} solid-state NMR can be particularly useful for differentiating between heterocyclic isomers. iastate.edu
| Atom | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Isoxazole H | C4-H | ~5.8-6.2 | ~95-105 |
| N-Methyl | N-CH₃ | ~2.9-3.1 | ~30-35 |
| Propyl CH₂ | C5-CH₂- | ~2.6-2.8 | ~28-32 |
| Propyl CH₂ | -CH₂-CH₃ | ~1.6-1.8 | ~20-24 |
| Propyl CH₃ | -CH₂-CH₃ | ~0.9-1.1 | ~13-15 |
| Isoxazole C | C3 | - | ~160-170 |
| Isoxazole C | C5 | - | ~170-180 |
Mass Spectrometry (MS) for Characterization of Intermediates and Products
Mass spectrometry (MS) provides essential information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound with high accuracy. The fragmentation pattern observed in the mass spectrum offers valuable structural clues. semanticscholar.orgclockss.org Characteristic fragmentation of the isoxazole ring, such as cleavage of the N-O bond, can help confirm the structure. acs.org When coupled with a chromatographic inlet (like LC-MS or GC-MS), MS becomes a powerful tool for analyzing complex reaction mixtures, allowing for the detection and tentative identification of reaction intermediates and byproducts. scielo.br
| m/z (charge/mass ratio) | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 140 | [M]⁺ | Molecular Ion |
| 125 | [M-CH₃]⁺ | Loss of methyl radical |
| 111 | [M-C₂H₅]⁺ | Loss of ethyl radical from propyl group |
| 97 | [M-C₃H₇]⁺ | Loss of propyl radical |
| 83 | [C₄H₅NO]⁺ | Cleavage of the isoxazole ring |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For this compound, IR spectroscopy would show characteristic absorption bands for the N-H stretch of the amine, C-H stretches of the alkyl groups, and vibrations associated with the C=N and C-O bonds within the isoxazole ring. nih.govresearchgate.net Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C and C=C bonds within the molecular framework. nih.gov Comparing the spectra of starting materials and the final product can confirm the conversion of functional groups and the formation of the desired isoxazole ring.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |
|---|---|---|---|
| N-H (secondary amine) | Stretching | 3300-3500 (broad) | Weak |
| C-H (alkyl) | Stretching | 2850-2960 | 2850-2960 (strong) |
| C=N (isoxazole ring) | Stretching | 1620-1680 | 1620-1680 |
| C=C (isoxazole ring) | Stretching | 1550-1620 | 1550-1620 (strong) |
| C-O (isoxazole ring) | Stretching | 1000-1300 | Active |
| N-O (isoxazole ring) | Stretching | 900-950 | Active |
Future Directions and Emerging Research Avenues for N Methyl 5 Propylisoxazol 3 Amine
Exploration of Uncharted Synthetic Pathways and Methodologies
The synthesis of 3,5-disubstituted isoxazoles is a well-established field, yet the quest for novel, efficient, and regioselective methods continues to be a primary focus of chemical research. For N-methyl-5-propylisoxazol-3-amine, future synthetic explorations could diverge from classical approaches to embrace more innovative strategies.
One promising avenue lies in the adaptation of the two-step procedure for synthesizing 3-amino-5-substituted-isoxazoles. acs.orgnih.gov This method, which involves the reaction of 3-bromoisoxazolines with amines followed by oxidation, could be tailored for the introduction of a methylamino group. acs.orgnih.gov The development of a one-pot synthesis from readily available starting materials would represent a significant advancement, enhancing the accessibility of this compound for further study.
Furthermore, metal-free synthetic routes are gaining traction due to their cost-effectiveness and reduced environmental impact. nih.gov A practical, multigram, metal-free synthesis of isoxazole-containing building blocks has been developed using a regioselective [3+2] cycloaddition of in situ generated nitrile oxides with alkynes or enamines. rsc.org Future research could focus on adapting this methodology for the specific synthesis of this compound.
Additionally, historic methods, such as the process for preparing 3-amino-isoxazoles from α,β-dibromo-butyric acid nitrile and hydroxylamine (B1172632), could be revisited and modernized with contemporary purification and analytical techniques to improve yields and purity. google.com A preparation method for 3-amino-5-methyl isoxazole (B147169) has been developed through a three-step process involving the reaction of acetonitrile (B52724) with ethyl acetate, followed by reaction with p-toluenesulfonyl hydrazide and subsequent ring closure with hydroxylamine. google.com This could potentially be adapted for a propyl substituent.
A summary of potential synthetic precursors is provided in the table below.
| Precursor Class | Synthetic Utility |
| 3-Bromoisoxazolines | Key intermediates for the introduction of the amino group via addition-elimination reactions. acs.orgnih.gov |
| Nitrile Oxides and Alkynes | Building blocks for [3+2] cycloaddition reactions to construct the isoxazole ring. rsc.org |
| α,β-dihalo-nitriles | Classical precursors for the formation of 3-aminoisoxazoles. google.com |
| Substituted Acetyl Acetonitriles | Versatile starting materials for the synthesis of 3-aminoisoxazoles. google.com |
Advancements in Understanding Fundamental Reactivity and Stereochemical Control
The isoxazole ring is an aromatic system, yet it possesses a weak N-O bond that can be cleaved under specific reductive or basic conditions. ijrrjournal.com This inherent reactivity offers a gateway to a diverse array of chemical transformations, making isoxazoles valuable synthetic intermediates. ijrrjournal.com A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules.
Future research should focus on the systematic investigation of its behavior under various reaction conditions. For instance, the N-methylamino group can significantly influence the electron density of the isoxazole ring, thereby modulating its reactivity towards electrophilic and nucleophilic reagents. Comparative studies with unsubstituted 3-aminoisoxazoles would provide valuable insights into the electronic effects of the N-methyl group.
Furthermore, the stereochemical aspects of reactions involving this compound warrant thorough investigation. The inversion motion of the amino group, as observed in 3-aminoisoxazole (B106053), can lead to the formation of different conformers, which may exhibit distinct reactivity. nih.gov Spectroscopic and computational studies could be employed to elucidate the conformational landscape of this compound and its transition states in various chemical reactions. This understanding is paramount for achieving stereochemical control in the synthesis of chiral molecules derived from this scaffold.
| Research Area | Focus | Potential Impact |
| Reactivity Profiling | Systematic study of reactions with various electrophiles and nucleophiles. | Unlocking new synthetic transformations and applications. |
| N-O Bond Cleavage | Investigation of selective cleavage conditions. | Access to a wider range of open-chain and heterocyclic compounds. |
| Conformational Analysis | Spectroscopic and computational studies of the amino group's inversion. nih.gov | Understanding and controlling stereochemical outcomes of reactions. |
Integration of this compound in Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding the design of chemical syntheses, and the production of isoxazole derivatives is no exception. researchgate.net Future research on this compound should prioritize the development of environmentally benign synthetic protocols.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. researchgate.net
The use of water as a reaction solvent is another cornerstone of green chemistry, given its non-toxic, non-flammable, and abundant nature. researchgate.net Exploring aqueous synthetic routes for this compound would significantly enhance the sustainability of its production. researchgate.net The development of metal-free catalytic systems for its synthesis would further contribute to the green credentials of this compound by avoiding the use of toxic and expensive heavy metals. nih.gov
| Green Chemistry Approach | Benefit |
| Microwave-Assisted Synthesis | Reduced reaction times and energy consumption. researchgate.net |
| Aqueous Reaction Media | Elimination of hazardous organic solvents. researchgate.net |
| Metal-Free Catalysis | Avoidance of toxic and costly metal catalysts. nih.gov |
Interdisciplinary Research Opportunities in Chemical Sciences and Beyond
The isoxazole moiety is a well-known pharmacophore, present in a wide range of clinically used drugs with diverse therapeutic activities, including antibacterial, anti-inflammatory, and anticancer properties. rsc.orgsemanticscholar.orgnih.govresearchgate.netnih.gov The unique substitution pattern of this compound makes it a compelling candidate for biological screening and drug discovery programs.
In medicinal chemistry, future research could involve the synthesis of a library of analogues of this compound and their evaluation against various biological targets. The presence of both a hydrogen bond donor (the N-H group) and acceptor (the nitrogen and oxygen atoms of the isoxazole ring), along with a lipophilic propyl group, suggests potential for interactions with biological macromolecules. researchgate.net The isoxazole ring itself is a versatile scaffold that can be readily functionalized to optimize pharmacological properties. rsc.orgsemanticscholar.orgresearchgate.net
Beyond medicinal chemistry, isoxazole derivatives have found applications in materials science, for instance, as components of semiconductors and liquid crystals. ijrrjournal.com The electronic properties of this compound could be investigated to assess its potential in the development of novel organic electronic materials. The ability to tune its electronic and photophysical properties through chemical modification opens up a vast design space for materials with tailored functionalities.
The potential of 3-aminoisoxazole as a key reactive species in the prebiotic synthesis of ribonucleotides also highlights the fundamental importance of this class of compounds. nih.gov While a direct link to this compound is speculative, it underscores the diverse and sometimes unexpected roles that isoxazole derivatives can play in different scientific domains.
| Field of Research | Potential Application |
| Medicinal Chemistry | Scaffold for the development of new therapeutic agents. rsc.orgsemanticscholar.orgnih.govresearchgate.netnih.gov |
| Materials Science | Component of novel organic electronic materials. ijrrjournal.com |
| Agrochemicals | Development of new pesticides and herbicides. |
| Astrochemistry | Understanding the formation of complex organic molecules in interstellar space. nih.gov |
Q & A
Basic: What are the recommended synthetic protocols for N-methyl-5-propylisoxazol-3-amine, and how can reaction conditions be optimized?
Answer:
The synthesis of This compound typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1: Formation of the isoxazole core via cyclization of β-diketones or β-ketonitriles with hydroxylamine derivatives under acidic conditions.
- Step 2: Introduction of the N-methylamine group via nucleophilic substitution or reductive amination.
- Step 3: Alkylation at the 5-position using propyl halides or via cross-coupling reactions.
Optimization Tips:
- Use polar aprotic solvents (e.g., DMF, DCM) to enhance solubility and reaction rates .
- Control temperature (typically 60–80°C) to avoid side reactions like over-alkylation or ring degradation .
- Monitor reaction progress using TLC and confirm product identity via ¹H/¹³C NMR (e.g., characteristic shifts for isoxazole protons at δ 6.5–8.0 ppm) .
Basic: Which analytical techniques are most reliable for characterizing this compound?
Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy:
- ¹H NMR: Identify protons on the isoxazole ring (e.g., H-4 proton as a singlet near δ 6.7 ppm) and propyl/methyl substituents .
- ¹³C NMR: Confirm carbonyl (C=O) absence and verify substituent connectivity (e.g., C-3 amine at δ 40–50 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated m/z for C₈H₁₃N₂O: 153.1028) .
- IR Spectroscopy: Detect N-H stretches (~3400 cm⁻¹) and isoxazole ring vibrations (~1600 cm⁻¹) .
Advanced: How can researchers address contradictions in reported bioactivity data for isoxazole derivatives like this compound?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies include:
- Purity Validation: Use HPLC (≥95% purity) and elemental analysis to rule out confounding impurities .
- Standardized Assays: Replicate studies under controlled conditions (e.g., pH, temperature, cell lines) .
- Meta-Analysis: Compare data across multiple studies, highlighting variables like solvent effects (e.g., DMSO vs. aqueous buffers) .
Advanced: What computational approaches are effective for predicting the biological mechanism of this compound?
Answer:
- Molecular Docking: Use software like AutoDock to model interactions with target proteins (e.g., enzymes or receptors). Focus on the isoxazole ring’s electron-deficient nature for π-π stacking .
- MD Simulations: Assess binding stability over time (10–100 ns trajectories) to validate docking results .
- QSAR Studies: Correlate substituent properties (e.g., propyl chain length) with activity trends to guide SAR exploration .
Advanced: How can researchers resolve spectral data inconsistencies during structural elucidation?
Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and HRMS to confirm functional groups and connectivity .
- X-ray Crystallography: If crystals are obtainable, use SHELX programs for refinement (e.g., SHELXL for small-molecule structures) .
- Isotopic Labeling: Introduce ¹³C or ¹⁵N labels to trace ambiguous signals in crowded spectra .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer:
- Intermediate Purification: Use column chromatography after each step to remove byproducts .
- Catalyst Screening: Test Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura for aryl-propyl bonds) .
- Solvent Selection: Employ high-boiling solvents (e.g., toluene) for reflux conditions to enhance reaction completion .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods due to potential amine toxicity .
- Waste Disposal: Neutralize acidic/basic byproducts before disposal in designated containers .
- Emergency Procedures: Maintain antidotes (e.g., activated charcoal) for accidental ingestion .
Advanced: How do electronic effects of substituents influence the reactivity of the isoxazole ring?
Answer:
- Electron-Withdrawing Groups (EWGs): Increase ring electrophilicity, facilitating nucleophilic attacks at C-4 or C-5 positions .
- Electron-Donating Groups (EDGs): Stabilize the ring but may reduce reactivity in cycloaddition reactions .
- Steric Effects: Bulky substituents (e.g., propyl) can hinder regioselective functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
